2-(Methyl(piperidin-3-ylmethyl)amino)-1-(thiophen-2-yl)ethanone hydrochloride
Description
2-(Methyl(piperidin-3-ylmethyl)amino)-1-(thiophen-2-yl)ethanone hydrochloride is a synthetic organic compound featuring a ketone backbone substituted with a methyl(piperidin-3-ylmethyl)amino group and a thiophen-2-yl aromatic ring.
Properties
IUPAC Name |
2-[methyl(piperidin-3-ylmethyl)amino]-1-thiophen-2-ylethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS.ClH/c1-15(9-11-4-2-6-14-8-11)10-12(16)13-5-3-7-17-13;/h3,5,7,11,14H,2,4,6,8-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPIPUKNSQMSNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCNC1)CC(=O)C2=CC=CS2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420980-57-9 | |
| Record name | Ethanone, 2-[methyl(3-piperidinylmethyl)amino]-1-(2-thienyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420980-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural analogs (Table 1) share its ethanone hydrochloride backbone but differ in substituents, impacting physical properties and bioactivity.
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Melting Points: Analogs like 2-(ethylamino)-1-(3-hydroxyphenyl)ethanone hydrochloride exhibit melting points of 203–205°C , suggesting the target compound may fall in a similar range. The thiophene’s sulfur atom could lower melting points compared to hydroxyphenyl analogs due to reduced hydrogen bonding.
Pharmacological Implications
- Adrenergic Receptor Interactions: The benzyl(methyl)amino analog (CAS 71786-67-9) is linked to phenylephrine-related structures, suggesting adrenergic activity . The target compound’s piperidine group may modulate receptor selectivity.
- CNS Activity : Piperidine derivatives are common in psychoactive drugs (e.g., SSRIs). The thiophene moiety in the target compound could enhance binding to serotonin or dopamine receptors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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